molecular formula C8H9ClF3NO B6276472 4-(1,1,2-trifluoroethoxy)aniline hydrochloride CAS No. 109230-59-3

4-(1,1,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B6276472
CAS No.: 109230-59-3
M. Wt: 227.6
InChI Key:
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Description

4-(1,1,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO It is a derivative of aniline, where the hydrogen atom in the para position is substituted with a 1,1,2-trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 1,1,2-trifluoroethanol under acidic conditions to form the corresponding nitro compound. This is followed by a reduction step to convert the nitro group to an amino group, resulting in the formation of 4-(1,1,2-trifluoroethoxy)aniline. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-trifluoroethoxy)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(1,1,2-trifluoroethoxy)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-trifluoroethoxy)aniline: Similar structure but with a different trifluoroethoxy group.

    4-(1,1,1-trifluoroethoxy)aniline: Another variant with a different trifluoroethoxy group.

Uniqueness

4-(1,1,2-trifluoroethoxy)aniline hydrochloride is unique due to the specific positioning of the trifluoroethoxy group, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

109230-59-3

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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